Cas no 1019075-47-8 (2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid)
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-pyrazol-1-yl)nicotinic acid
- EN300-28893
- SY171838
- 2-(1H-pyrazol-1-yl)-3-pyridinecarboxylic acid
- UQB07547
- Z240114856
- 2-(1-Pyrazolyl)nicotinic Acid
- DB-133116
- 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
- 2-(1H-pyrazol-1-yl)pyridine-3-carboxylicacid
- 2-(PYRAZOL-1-YL)PYRIDINE-3-CARBOXYLIC ACID
- G24400
- 1019075-47-8
- SCHEMBL7090852
- AKOS000263292
- 822-423-7
- 2-pyrazol-1-ylpyridine-3-carboxylic acid
- MFCD09802092
- CS-0244690
- 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid
-
- MDL: MFCD09802092
- Inchi: 1S/C9H7N3O2/c13-9(14)7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,(H,13,14)
- InChI Key: QJOLBVFQPQOKON-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CN=C1N1C=CC=N1)=O
Computed Properties
- Exact Mass: 189.053826g/mol
- Monoisotopic Mass: 189.053826g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 189.17g/mol
- XLogP3: 0.7
- Topological Polar Surface Area: 68Ų
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B530118-25mg |
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid |
1019075-47-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B530118-50mg |
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid |
1019075-47-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B530118-250mg |
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid |
1019075-47-8 | 250mg |
$ 320.00 | 2022-06-07 | ||
| A2B Chem LLC | AV26443-50mg |
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid |
1019075-47-8 | 95% | 50mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AV26443-100mg |
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid |
1019075-47-8 | 95% | 100mg |
$139.00 | 2024-04-20 | |
| A2B Chem LLC | AV26443-250mg |
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid |
1019075-47-8 | 95% | 250mg |
$185.00 | 2024-04-20 | |
| A2B Chem LLC | AV26443-500mg |
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid |
1019075-47-8 | 95% | 500mg |
$321.00 | 2024-04-20 | |
| A2B Chem LLC | AV26443-1g |
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid |
1019075-47-8 | 95% | 1g |
$426.00 | 2024-04-20 | |
| A2B Chem LLC | AV26443-2.5g |
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid |
1019075-47-8 | 95% | 2.5g |
$800.00 | 2024-04-20 | |
| A2B Chem LLC | AV26443-5g |
2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid |
1019075-47-8 | 95% | 5g |
$1167.00 | 2024-04-20 |
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid (CAS No. 1019075-47-8): A Comprehensive Overview
2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid (CAS No. 1019075-47-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as pyrazolopyridine carboxylic acid, is characterized by its unique structural features, which include a pyrazole ring fused to a pyridine ring and a carboxylic acid functional group. These structural elements contribute to its diverse biological activities and potential applications in drug discovery.
The chemical structure of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid is particularly noteworthy for its ability to form hydrogen bonds and participate in π-stacking interactions, making it an attractive scaffold for the design of bioactive molecules. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutic agents, particularly in the areas of cancer, inflammation, and neurodegenerative diseases.
In the realm of cancer research, 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid has shown promising results as a potential inhibitor of various kinases, which are key enzymes involved in cell signaling pathways. Kinase inhibitors have become a cornerstone of modern cancer therapy due to their ability to block the uncontrolled cell growth characteristic of many tumors. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as Aurora A and B, which are implicated in mitotic spindle formation and chromosome segregation.
Beyond its anticancer properties, 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is associated with numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Research has shown that this compound can modulate the activity of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation and associated symptoms. A study published in the European Journal of Pharmacology reported that 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid derivatives effectively inhibited COX-2 activity in vitro, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs).
In the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid has been explored for its neuroprotective properties. Neurodegenerative diseases are characterized by the progressive loss of neuronal function and structure, often leading to cognitive decline and motor dysfunction. Studies have indicated that this compound can protect neurons from oxidative stress and promote neurogenesis, which are critical processes for maintaining brain health. A recent publication in the Journal of Neurochemistry highlighted the ability of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid derivatives to reduce amyloid-beta aggregation and tau phosphorylation, two key pathological hallmarks of Alzheimer's disease.
The synthetic accessibility of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid further enhances its appeal as a starting point for drug development. Various synthetic routes have been reported in the literature, allowing researchers to efficiently prepare this compound and its derivatives with high purity and yield. One common approach involves the condensation of 3-cyanopyridine with hydrazine followed by hydrolysis to form the carboxylic acid moiety. This synthetic flexibility enables chemists to introduce functional groups that can optimize pharmacokinetic properties and enhance biological activity.
In conclusion, 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid (CAS No. 1019075-47-8) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and diverse biological activities make it an attractive target for further research and optimization. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
1019075-47-8 (2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic Acid) Related Products
- 253315-22-9(6-(1H-Pyrazol-1-yl)nicotinicacid)
- 532440-94-1(2-Amino-5-methylnicotinic acid)
- 5345-47-1(2-aminopyridine-3-carboxylic acid)
- 321533-62-4(methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate)
- 748796-38-5((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol)
- 38965-48-9(Ethyl 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate)
- 51649-80-0(5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid)
- 956568-52-8(6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile)
- 69722-29-8(Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate)
- 72816-14-9(5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile)